
7-Hydroxycaffeine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione, also known as theophylline, is a methylxanthine derivative. It is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Nitric acid, on the other hand, is a highly corrosive and toxic strong acid, commonly used in the production of fertilizers, explosives, and in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione typically involves the methylation of xanthine derivatives. One common method is the reaction of theobromine with formaldehyde and a base to introduce the hydroxymethyl group at the 7-position. The reaction conditions often include a basic medium and controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione involves large-scale methylation processes using methylating agents such as dimethyl sulfate or methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different methylxanthine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Various methylxanthine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
科学的研究の応用
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine chemistry and methylxanthine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Widely used in the treatment of respiratory diseases due to its bronchodilator effects.
Industry: Utilized in the synthesis of various pharmaceuticals and as a precursor in chemical reactions.
作用機序
The mechanism of action of 7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. The compound also has anti-inflammatory effects and can modulate immune responses.
類似化合物との比較
Similar Compounds
Caffeine: Another methylxanthine derivative with similar bronchodilator effects but more pronounced central nervous system stimulation.
Theobromine: Similar structure but with different pharmacological effects, primarily used as a vasodilator and diuretic.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione is unique due to its specific bronchodilator effects and its ability to modulate immune responses. Its selective inhibition of phosphodiesterase enzymes makes it a valuable compound in the treatment of respiratory diseases.
特性
CAS番号 |
63906-68-3 |
|---|---|
分子式 |
C8H11N5O6 |
分子量 |
273.20 g/mol |
IUPAC名 |
7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |
InChI |
InChI=1S/C8H10N4O3.HNO3/c1-10-6-5(12(4-13)3-9-6)7(14)11(2)8(10)15;2-1(3)4/h3,13H,4H2,1-2H3;(H,2,3,4) |
InChIキー |
ZMANXGDEWNPXFF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CO.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


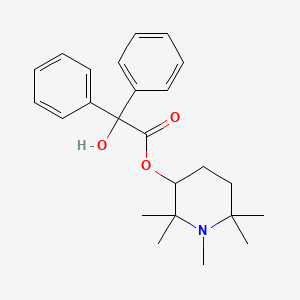
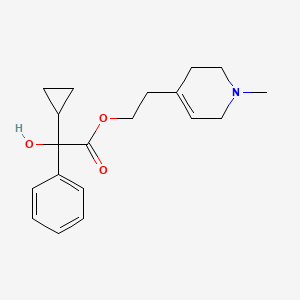
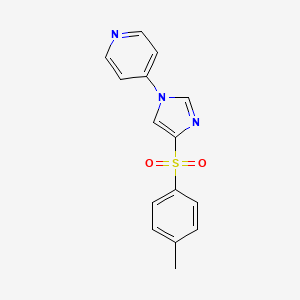
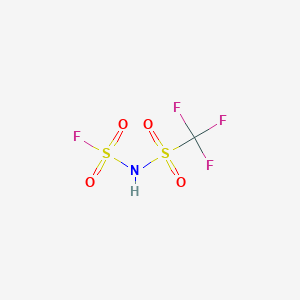
![9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-](/img/structure/B13773156.png)

![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
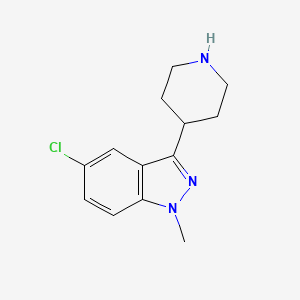
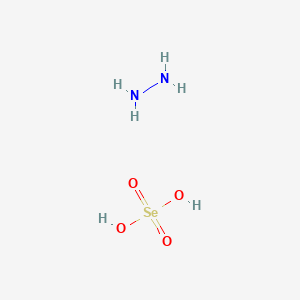
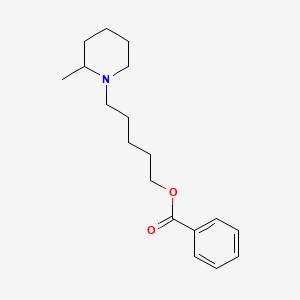
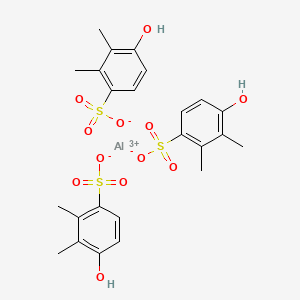

![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
